molecular formula C6H9NO3 B057602 Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 35309-35-4

Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B057602
CAS RN: 35309-35-4
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-oxopyrrolidine-3-carboxylate derivatives often involves cyclization reactions and Michael addition reactions. These methods provide a versatile approach to generate the compound with high yields and enantiomeric purity. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones resulted in yields of 70-96% (Nural et al., 2018). Additionally, organocatalytic enantioselective Michael addition reactions have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (Yin et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl 5-oxopyrrolidine-3-carboxylate derivatives has been characterized using various analytical techniques, including single crystal X-ray diffraction studies. These studies provide insights into the stereochemistry of these compounds, which is crucial for their biological activity and chemical reactivity (Nural et al., 2018).

Chemical Reactions and Properties

Methyl 5-oxopyrrolidine-3-carboxylate derivatives participate in various chemical reactions, showcasing their versatility. These include acylation reactions, which have been utilized to introduce substituents at the pyrrole nitrogen, thus expanding the compound's utility in synthetic chemistry (Galenko et al., 2015). The compounds have also been evaluated for their antimicrobial activity, indicating their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Physical Properties Analysis

The physical properties of methyl 5-oxopyrrolidine-3-carboxylate derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in chemical syntheses. While specific data on these properties were not detailed in the provided studies, these properties are typically characterized using standard analytical techniques in chemistry, including differential scanning calorimetry (DSC) and polarimetry.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and acid dissociation constants, play a crucial role in the utility of methyl 5-oxopyrrolidine-3-carboxylate derivatives in synthetic applications. The acid dissociation constants (pKa) of these compounds, for instance, have been determined, offering insights into their behavior in different chemical environments (Nural et al., 2018).

Scientific Research Applications

  • Synthesis of Antibacterial Agents : Methyl 5-oxopyrrolidine-3-carboxylate derivatives have been explored for their potential in creating effective antibacterial drugs. Some derivatives demonstrated moderate to good activity against various microbes (Devi et al., 2018), and a specific compound, BMY 43748, was identified as a promising therapeutic agent due to its enhanced in vitro and in vivo activity (Bouzard et al., 1992).

  • Functionalized Heterocycles Synthesis : Methyl 5-oxopyrrolidine-3-carboxylate is used as a key intermediate in the synthesis of various functionalized heterocycles. This approach allows for the construction of pyrrolidine derivatives, which are valuable in pharmaceutical chemistry (Grošelj et al., 2013).

  • Catalyst-Controlled Alkenylation : Research has shown that methyl 5-oxopyrrolidine-3-carboxylate derivatives can undergo catalyst-controlled alkenylation via chemoselective C–H and C–Br activation. This method is significant for the development of novel synthetic strategies in organic chemistry (Patra et al., 2010).

  • Antioxidant Activity : Novel derivatives of methyl 5-oxopyrrolidine-3-carboxylate have shown potent antioxidant activities, offering potential for the development of new antioxidant agents (Tumosienė et al., 2019).

Safety And Hazards

Methyl 5-oxopyrrolidine-3-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The pyrrolidine ring, which is a part of Methyl 5-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that Methyl 5-oxopyrrolidine-3-carboxylate could have potential applications in the development of new drugs and treatments.

properties

IUPAC Name

methyl 5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519337
Record name Methyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxopyrrolidine-3-carboxylate

CAS RN

35309-35-4
Record name Methyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Equimolar amounts of N-allyl, N-methyl, propylene diamine prepared as described above and Dimethyl Itaconate are charged to a reaction vessel and heated slowly with agitation to 130°-150° C. After the exotherm subsides, the reaction mixture is maintained at 140° C. for 3 hours. The reaction product 1-(N-allyl, N-methyl aminopropyl)-4-carbomethoxy pyrrolidone is isolated by distillation.
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Synthesis routes and methods II

Procedure details

To a solution of 2-methylene-succinic acid dimethyl ester (158 g, 1 mol, 1 eq) in MeOH (150-160 mL) was added dropwise anhydrous liquid ammonia (17 g, 1 mol, 1 eq). The mixture was stirred at room temperature for 1.5-2 h, keeping the outlet of the flask connected with a small mercury trap (1-2 cm Hg), and left to stand overnight. Most part of MeOH was evaporated on a water bath and then residual MeOH was evaporated in vacuo until the mixture transformed into a semisolid mass. This mass was distilled in vacuo. Starting compound was distilled (bp 60-70° C. at 1 mm Hg) followed by distillation of title compound (bp 140-150° C. at ˜1 mm Hg) as colorless liquid, which crystallized very fast (72 g, 0.5 mol, 50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GJ Gainsford, JM Mason - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title oxopyrrolidine, C15H19NO4, the five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3) with the phenyl ring. In the crystal, …
Number of citations: 2 scripts.iucr.org
R Listro, A Malacrida, FA Ambrosio, G Rossino… - International Journal of …, 2022 - mdpi.com
The insurgence of drug resistance in treating Multiple Myeloma (MM) still represents a major hamper in finding effective treatments, although over the past decades new classes of drugs…
Number of citations: 2 www.mdpi.com
PBS Dawadi, J Lugtenburg - Tetrahedron Letters, 2011 - Elsevier
… Ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (5): To a solution of ethyl 2-chloroacetoacetate (4) (1.64 g, 10 mmol), cyanoacetamide (3) (0.84 g, 10 mmol) in MeCN (…
Number of citations: 6 www.sciencedirect.com
H Chebbi, A Guesmi, A Driss - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
… Gainsford, GJ; Mason, JM: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallogr. E66 (2010) o957–o957.10.1107/…
Number of citations: 3 www.degruyter.com
AV Tymtsunik, YM Ivon, IV Komarov, OO Grygorenko - Tetrahedron Letters, 2014 - Elsevier
… An approach to the preparation of methyl 5-oxopyrrolidine-3-carboxylate, which is one of the key intermediates in the synthetic scheme, on a multigram scale was also developed. …
Number of citations: 7 www.sciencedirect.com
FNAA Rashid, MF Mohammat, FE Bouchamma… - Russian Journal of …, 2020 - Springer
The synthesis of diastereoisomers via diastereoselective hydrogenation of unreactive endocyclic enamine system of ethyl 4-hydrazinyl- and 4-(2-hydroxyethylamino)-5-oxo-2,5-dihydro-…
Number of citations: 6 link.springer.com
MF Mohammat, NS Mansor, Z Shaameri… - Journal of the Korean …, 2015 - Citeseer
Diastereoselective reduction of 2, 3-dioxo-4-carboxy-5-(substituted) pyrrolidine 1 by NaBH4/AcOH and heterogenous hydrogenation were reported. Stereochemical assignment and …
Number of citations: 13 citeseerx.ist.psu.edu
FNAA Rashid, MF Mohammat, Z Shaameri… - Organic …, 2019 - acgpubs.org
A new pathway for the synthesis of novel 3, 4-fused pyrazolidinone γ-lactam (4) starting from 2, 3-dioxo-4-carboxy-5-(substituted) pyrrolidines (1) was developed. The key synthetic …
Number of citations: 9 www.acgpubs.org
FNAA Rashid, MF Mohammat… - Organic …, 2019 - search.proquest.com
A new pathway for the synthesis of novel 3, 4-fused pyrazolidinone-γ-lactam (4) starting from 2, 3-dioxo-4-carboxy-5-(substituted) pyrrolidines (1) was developed. The key synthetic …
Number of citations: 0 search.proquest.com
JP Hilton-Proctor, O Ilyichova, Z Zheng… - Bioorganic & Medicinal …, 2019 - Elsevier
… The first series was derived from methyl 1-methyl-5-oxopyrrolidine-3-carboxylate 2 (Scheme 1). Dimethyl itaconate 1 was treated with methylamine and then cyclised in situ to give 2 in …
Number of citations: 10 www.sciencedirect.com

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